Cas no 1805600-07-0 (4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride)

4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride
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- Inchi: 1S/C8H2BrClF3NO2S2/c9-5-1-2-6(18(10,15)16)7(4(5)3-14)17-8(11,12)13/h1-2H
- InChI Key: VUOVUGCWIIBPFN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1C#N)SC(F)(F)F)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 455
- Topological Polar Surface Area: 91.6
- XLogP3: 4.1
4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013025744-1g |
4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride |
1805600-07-0 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on 4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride
Comprehensive Overview of 4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride (CAS No. 1805600-07-0)
4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride (CAS No. 1805600-07-0) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This sulfonyl chloride derivative is characterized by its unique molecular structure, which includes a bromo substituent, a cyano group, and a trifluoromethylthio moiety. These functional groups contribute to its reactivity and versatility, making it a valuable intermediate in synthetic chemistry.
The compound's CAS number 1805600-07-0 serves as a unique identifier, ensuring precise classification and regulatory compliance in global chemical databases. Researchers and manufacturers often search for this CAS number to access critical data such as solubility, stability, and safety profiles. The growing demand for sulfonyl chloride derivatives in drug discovery and material innovation has further elevated the importance of this compound.
One of the most notable applications of 4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride is its role in the synthesis of bioactive molecules. The trifluoromethylthio group, in particular, is a sought-after motif in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. This aligns with current trends in pharmaceutical research, where fluorinated compounds are increasingly explored for their potential in treating diseases such as cancer and infectious illnesses.
In agrochemical applications, the compound's bromo and cyano functionalities make it a promising candidate for developing novel pesticides and herbicides. With the global push toward sustainable agriculture, researchers are actively investigating halogenated intermediates like this one to create more efficient and environmentally friendly crop protection agents. This addresses the rising interest in green chemistry and eco-friendly agrochemicals among industry stakeholders.
From a materials science perspective, 4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride is being studied for its potential in polymer modification and advanced material synthesis. The sulfonyl chloride group enables facile conjugation with other molecules, making it a valuable building block for creating high-performance polymers and coatings. This resonates with the increasing demand for smart materials and functional polymers in industries ranging from electronics to automotive.
The compound's synthesis and purification processes are also topics of interest for chemists and engineers. Optimizing the yield and purity of CAS No. 1805600-07-0 is crucial for scaling up production while maintaining cost-effectiveness. Recent advancements in flow chemistry and catalytic methods have opened new avenues for improving the efficiency of its manufacturing, a subject frequently searched by professionals in the field.
Safety and handling guidelines for 4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride are another critical area of focus. While the compound is not classified as a hazardous material, proper storage conditions—such as protection from moisture and extreme temperatures—are essential to preserve its stability. This aligns with the broader industry emphasis on chemical safety and risk management.
In summary, 4-Bromo-3-cyano-2-(trifluoromethylthio)benzenesulfonyl chloride (CAS No. 1805600-07-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it a cornerstone in modern synthetic chemistry, addressing key challenges in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications, this compound is poised to remain at the forefront of innovation.
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